molecular formula C16H17N3O5S B11457510 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11457510
M. Wt: 363.4 g/mol
InChI Key: AEMVPRKKJSFAMB-UHFFFAOYSA-N
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Description

7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound with a unique structure that combines elements of benzodioxole, thiazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with methanol in the presence of an acid catalyst.

    Construction of the thiazole ring: This involves the cyclization of a suitable thioamide with a halogenated pyridine derivative.

    Coupling of the benzodioxole and thiazole rings: This step requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzodioxole carboxylic acids, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating certain diseases, although further research is needed.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: shares structural similarities with other benzodioxole and thiazole derivatives.

    Benzodioxole derivatives: These compounds are known for their potential biological activity and are used in various medicinal chemistry applications.

    Thiazole derivatives: These compounds are also of interest due to their diverse biological activities.

Uniqueness

The uniqueness of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its combined structural features, which may confer unique properties and activities not found in other similar compounds.

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C16H17N3O5S/c1-17-16-19-15-14(25-16)8(5-10(20)18-15)7-4-9(21-2)12-13(11(7)22-3)24-6-23-12/h4,8H,5-6H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

AEMVPRKKJSFAMB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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